4-(Azidomethyl)-1-Cbz-piperidin-4-ol

Catalog No.
S14028979
CAS No.
M.F
C14H18N4O3
M. Wt
290.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Azidomethyl)-1-Cbz-piperidin-4-ol

Product Name

4-(Azidomethyl)-1-Cbz-piperidin-4-ol

IUPAC Name

benzyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate

Molecular Formula

C14H18N4O3

Molecular Weight

290.32 g/mol

InChI

InChI=1S/C14H18N4O3/c15-17-16-11-14(20)6-8-18(9-7-14)13(19)21-10-12-4-2-1-3-5-12/h1-5,20H,6-11H2

InChI Key

CQVCQZPSTFRXRX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CN=[N+]=[N-])O)C(=O)OCC2=CC=CC=C2

4-(Azidomethyl)-1-Cbz-piperidin-4-ol is a chemical compound characterized by the presence of an azido group and a benzyloxycarbonyl (Cbz) protecting group on a piperidine ring. This compound has garnered attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential applications in drug development and bioorthogonal chemistry.

This compound is versatile in terms of chemical reactivity, participating in several types of reactions:

  • Oxidation: The azido group can be oxidized to form nitro derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or via catalytic hydrogenation.
  • Substitution: The azido group can engage in nucleophilic substitution reactions, particularly through copper-catalyzed azide-alkyne cycloaddition (CuAAC), leading to the formation of triazole derivatives, which are significant in click chemistry.

The biological activity of 4-(Azidomethyl)-1-Cbz-piperidin-4-ol is primarily linked to its utility in bioorthogonal chemistry, where the azido group allows for selective reactions with alkynes. This specificity makes it useful for labeling biomolecules, tracking biological pathways, and potentially developing therapeutics that target specific biological processes.

The synthesis of 4-(Azidomethyl)-1-Cbz-piperidin-4-ol typically involves several key steps:

  • Protection of Piperidine: The nitrogen atom of the piperidine ring is protected using a Cbz group.
  • Introduction of the Azido Group: Sodium azide is used to introduce the azido functional group under suitable conditions, often utilizing solvents like dimethylformamide or acetonitrile.
  • Purification: The final product is purified using techniques such as chromatography to ensure high yield and purity.

Industrial methods may focus on optimizing these steps for efficiency and cost-effectiveness, possibly employing continuous flow reactors for large-scale production.

4-(Azidomethyl)-1-Cbz-piperidin-4-ol has several notable applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
  • Biological Research: Its use in bioorthogonal chemistry facilitates studies on biological pathways.
  • Pharmaceutical Development: It shows potential in drug discovery processes, particularly for synthesizing pharmacologically active compounds.
  • Material Science: The compound can be utilized in producing advanced materials and polymers due to its unique functional groups.

Interaction studies involving 4-(Azidomethyl)-1-Cbz-piperidin-4-ol often focus on its reactivity with various nucleophiles. In bioorthogonal applications, the azido group reacts with alkynes through CuAAC, allowing researchers to label and track biomolecules effectively. This reaction is characterized by its mild conditions and high specificity, making it advantageous for various biological applications.

Several compounds share structural similarities with 4-(Azidomethyl)-1-Cbz-piperidin-4-ol. Here are some notable comparisons:

Compound NameKey FeaturesUniqueness
4-(Azidomethyl)-1-Cbz-piperidineLacks the hydroxyl groupMore reactive due to absence of hydroxyl
4-(Azidomethyl)-piperidin-4-olLacks the Cbz protecting groupLess stable but more reactive
4-Aminomethyl-1-Cbz-piperidin-4-olContains an amine instead of an azido groupDifferent reactivity profile due to amine

The uniqueness of 4-(Azidomethyl)-1-Cbz-piperidin-4-ol lies in its combination of both an azido group and a Cbz-protected piperidine, which allows for a wide range of chemical transformations not readily available in its analogs. The stability provided by the Cbz group enhances its utility in synthetic applications while maintaining versatility due to the reactive azido moiety.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

290.13789045 g/mol

Monoisotopic Mass

290.13789045 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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